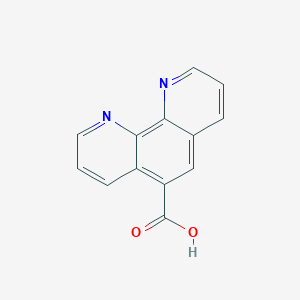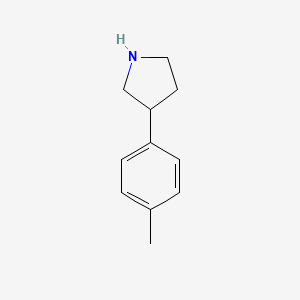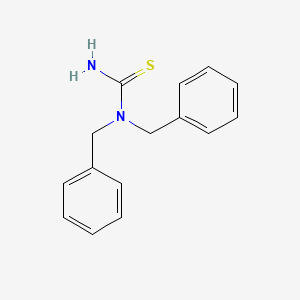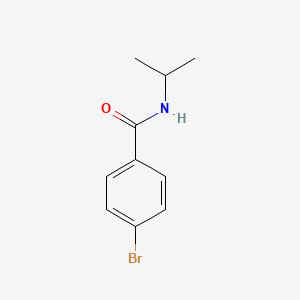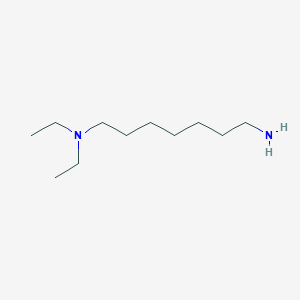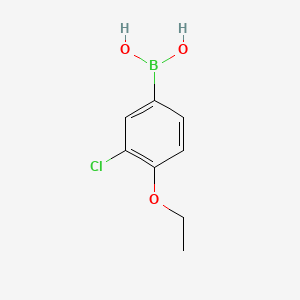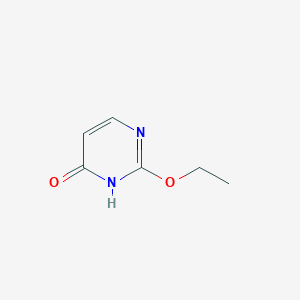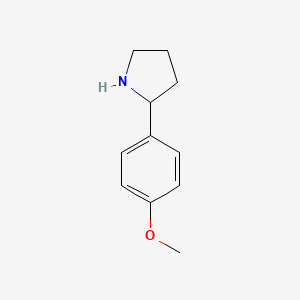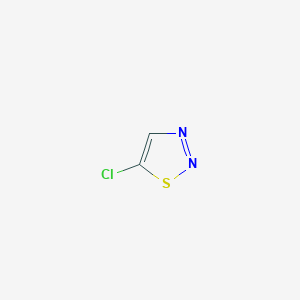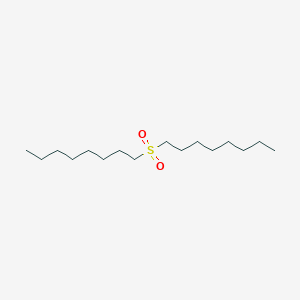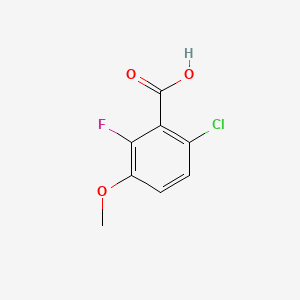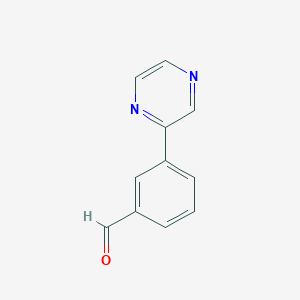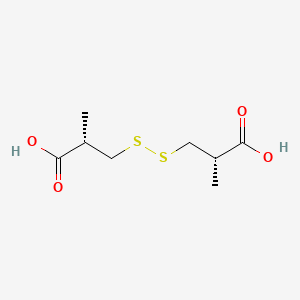![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate CAS No. 74113-77-2](/img/no-structure.png)
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .Aplicaciones Científicas De Investigación
Polymer Stabilization and Antioxidant Synergy
Studies highlight the compound's role in enhancing polymer stabilization, particularly in combination with other antioxidants. Yachigo et al. (1992) described a synergistic effect between phenolic and thiopropionate type antioxidants, improving stabilization in polymers. This synergy is crucial for extending the life of plastics by protecting them against degradation caused by exposure to light, oxygen, and heat (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Photo-Antioxidant Activity in Polymers
Al-Malaika et al. (1988) found that when the compound is bound to polypropylene, it exhibits significant photo-antioxidant activity, suggesting its efficacy as a stabilizer against photo-oxidative degradation. The study demonstrates the compound's potential in improving the durability of polymeric materials when exposed to UV radiation (S. Al‐Malaika, A. Ibrahim, G. Scott, 1988).
Safety Evaluation for Food Contact Materials
An evaluation by the European Food Safety Authority (EFSA) on the safety of using this compound as a stabilizer in food contact materials concluded that it poses no safety concern for consumers under specific migration limits. This assessment supports its application in packaging, ensuring that food products are safe from contamination and degradation (Flavourings, 2012).
Non-linear Optical Properties and Applications
Research by Alizadeh et al. (2020) explored the compound's role in developing novel metallophthalocyanines with significant non-linear optical properties, making it a promising material for optical limiting applications. This application is critical for protecting sensitive photonic and optical components against damage from high-intensity light sources (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, et al., 2020).
Propiedades
Número CAS |
74113-77-2 |
|---|---|
Nombre del producto |
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
Fórmula molecular |
C31H46N2O6 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
Clave InChI |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
